5-Bromo-3-nitrophthalic acid
Description
5-Bromo-3-nitrophthalic acid is a substituted aromatic dicarboxylic acid featuring bromine and nitro functional groups at the 5- and 3-positions of the benzene ring, respectively. Its synthesis involves a multi-step organic reaction sequence, yielding a white crystalline solid with a melting point of 169.8–170.7 °C and a moderate isolated yield of 29% . Characterization via ¹H-NMR, ¹³C-NMR, ATR-FTIR, and HRMS confirms its structure and purity. The compound’s reactivity is influenced by electron-withdrawing nitro and bromine groups, making it a precursor for pharmaceuticals and proteolysis-targeting chimeras (PROTACs) .
Properties
Molecular Formula |
C8H4BrNO6 |
|---|---|
Molecular Weight |
290.02 g/mol |
IUPAC Name |
5-bromo-3-nitrophthalic acid |
InChI |
InChI=1S/C8H4BrNO6/c9-3-1-4(7(11)12)6(8(13)14)5(2-3)10(15)16/h1-2H,(H,11,12)(H,13,14) |
InChI Key |
JBPMTPKAVCXQDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C(=O)O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-nitrophthalic acid typically involves the nitration of 5-bromophthalic acid. The process begins with the bromination of phthalic acid to produce 5-bromophthalic acid, which is then subjected to nitration using a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is carried out at elevated temperatures to ensure complete nitration .
Industrial Production Methods: In industrial settings, the production of 5-Bromo-3-nitrophthalic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-nitrophthalic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other nucleophiles in a polar aprotic solvent.
Esterification: Alcohols in the presence of sulfuric acid.
Major Products Formed:
Reduction: 5-Amino-3-nitrophthalic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of 5-Bromo-3-nitrophthalic acid.
Scientific Research Applications
5-Bromo-3-nitrophthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-3-nitrophthalic acid and its derivatives involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Aromatic Carboxylic Acids
Notes:
- XLogP3 differences reflect solubility: The hydroxyl group in 5-bromo-2-hydroxy-3-nitrobenzoic acid increases hydrophilicity compared to 5-bromo-3-nitrophthalic acid .
- Reactivity : The absence of a second carboxylic acid in 5-bromo-2-hydroxy-3-nitrobenzoic acid reduces its utility in forming polyfunctional ligands or polymers compared to the phthalic acid derivative .
Nitro-Substituted Bromoaromatics
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
